molecular formula C24H24F3NO2 B8144711 BC1618

BC1618

Cat. No.: B8144711
M. Wt: 415.4 g/mol
InChI Key: LGTYABNNHILKHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

BC1618, also known as 2-Propanol, 1-[bis(phenylmethyl)amino]-3-[4-(trifluoromethyl)phenoxy]-, is a small molecule inhibitor of the ubiquitin E3 ligase subunit protein FBXO48. This compound has gained attention for its ability to stimulate adenosine monophosphate-activated protein kinase (AMPK)-dependent signaling by preventing the degradation of activated phosphorylated AMPKα (pAMPKα). This compound has shown promise in improving insulin sensitivity and promoting autophagy, making it a potential candidate for therapeutic applications in metabolic diseases such as diabetes .

Scientific Research Applications

BC1618 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a tool compound to study the regulation of AMPK activity and its role in cellular metabolism.

    Biology: this compound is used to investigate the mechanisms of autophagy and mitochondrial fission, as well as their implications in cellular health and disease.

    Medicine: this compound has shown potential as a therapeutic agent for improving insulin sensitivity and treating metabolic diseases such as diabetes.

    Industry: This compound is used in the development of new drugs and therapeutic strategies targeting metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BC1618 involves several key steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the synthetic route described above. This would require optimization of reaction conditions to ensure consistent yield and purity. Additionally, industrial production would involve stringent quality control measures to ensure the compound meets regulatory standards for use in research and potential therapeutic applications .

Chemical Reactions Analysis

Types of Reactions

BC1618 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions involving this compound include:

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives of this compound, while substitution reactions may yield various substituted analogs .

Mechanism of Action

BC1618 exerts its effects by inhibiting the ubiquitin E3 ligase subunit protein FBXO48, which is responsible for targeting activated pAMPKα for degradation. By preventing the degradation of pAMPKα, this compound enhances AMPK-dependent signaling. This leads to increased mitochondrial fission, activation of autophagy, and improved insulin sensitivity. The molecular targets and pathways involved include the AMPK signaling pathway, the mTOR pathway, and various autophagic processes .

Comparison with Similar Compounds

BC1618 is unique in its ability to prevent the degradation of activated pAMPKα, which distinguishes it from other AMPK activators such as metformin and 5-aminoimidazole-4-carboxamide-1-β-ribofuranoside (AICAR). While metformin and AICAR increase AMPK activity by stimulating its activation, this compound enhances AMPK activity by preventing its degradation. This unique mechanism of action makes this compound a valuable tool for studying AMPK regulation and a promising candidate for therapeutic applications .

List of Similar Compounds

Properties

IUPAC Name

1-(dibenzylamino)-3-[4-(trifluoromethyl)phenoxy]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24F3NO2/c25-24(26,27)21-11-13-23(14-12-21)30-18-22(29)17-28(15-19-7-3-1-4-8-19)16-20-9-5-2-6-10-20/h1-14,22,29H,15-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGTYABNNHILKHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)CC(COC3=CC=C(C=C3)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.